Ammonium perfluoro(2-methyl-3-oxahexanoate)

Description

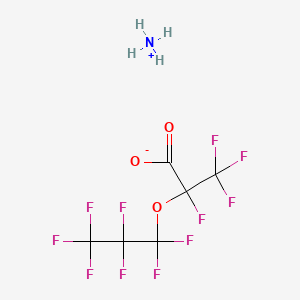

Ammonium perfluoro(2-methyl-3-oxahexanoate) is a chemical compound primarily used as a polymerization processing aid in the manufacture of fluoropolymers . It is a white or colorless solid with a sublimation point of 130–140 °C and a decomposition point of 150–160 °C . This compound is known for its low vapor pressure and high density, making it suitable for various industrial applications .

Properties

CAS No. |

62037-80-3 |

|---|---|

Molecular Formula |

C6H4F11NO3 |

Molecular Weight |

347.08 g/mol |

IUPAC Name |

azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |

InChI |

InChI=1S/C6HF11O3.H3N/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15;/h(H,18,19);1H3 |

InChI Key |

RJWVKMAIYPNUSL-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-].[NH4+] |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O.N |

Other CAS No. |

62037-80-3 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

vapor_pressure |

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] |

Origin of Product |

United States |

Preparation Methods

The preparation of Ammonium perfluoro(2-methyl-3-oxahexanoate) involves the reaction of hexafluoropropylene oxide (HFPO) to produce hexafluoropropylene oxide dimer acid fluoride (FRD-903) . The ammonium salt of FRD-903 is then formed, resulting in the desired compound . This process is part of the GenX technology developed by Chemours .

Chemical Reactions Analysis

Ammonium perfluoro(2-methyl-3-oxahexanoate) undergoes various chemical reactions, including:

Scientific Research Applications

Ammonium perfluoro(2-methyl-3-oxahexanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Ammonium perfluoro(2-methyl-3-oxahexanoate) involves its interaction with peroxisome proliferator-activated receptors (PPARs) . It acts as a PPARα agonist, leading to various biological effects, including changes in liver morphology and function . The compound’s molecular targets and pathways are still under investigation, but its role in modulating immune responses has been documented .

Comparison with Similar Compounds

Ammonium perfluoro(2-methyl-3-oxahexanoate) is often compared with other perfluorinated compounds, such as:

Perfluorooctanoic acid (PFOA): Unlike PFOA, this compound is designed to be less environmentally persistent and less toxic.

Hexafluoropropylene oxide dimer acid (HFPO-DA): Both compounds are used in the production of fluoropolymers, but Ammonium perfluoro(2-methyl-3-oxahexanoate) is considered a safer alternative.

These comparisons highlight the compound’s uniqueness in terms of environmental impact and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.